molecular formula C19H27F2N3O B2755902 (3,4-Difluorophenyl)(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone CAS No. 1421497-36-0

(3,4-Difluorophenyl)(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2755902
CAS No.: 1421497-36-0
M. Wt: 351.442
InChI Key: ZEZDOCFDBYMFPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-Difluorophenyl)(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone is a synthetic chemical compound designed for advanced pharmaceutical and neurobiological research. Its molecular architecture integrates a difluorophenyl methanone group with a piperidine scaffold that is further modified with a 2,4-dimethylpiperazine moiety. This specific structure suggests potential for high affinity and selectivity in interacting with central nervous system targets. Compounds featuring piperidine and difluorophenyl units are frequently investigated in the context of nervous system and psychiatric diseases . The incorporation of fluorinated aryl groups is a common strategy in medicinal chemistry to fine-tune a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The 2,4-dimethylpiperazine substitution is a key functional element that may influence the molecule's physicochemical properties and its interaction with specific neurotransmitter receptors or enzymes. Researchers can utilize this compound as a sophisticated chemical tool to probe complex biological pathways, study protein-ligand interactions, and investigate mechanisms of action relevant to the development of novel therapeutic agents. It is intended for use in in vitro binding assays, functional cellular studies, and other preclinical research applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3,4-difluorophenyl)-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27F2N3O/c1-14-12-22(2)9-10-24(14)13-15-5-7-23(8-6-15)19(25)16-3-4-17(20)18(21)11-16/h3-4,11,14-15H,5-10,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZDOCFDBYMFPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1CC2CCN(CC2)C(=O)C3=CC(=C(C=C3)F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Aromatic Substituents : Fluorine (as in the target compound) vs. bromine (compound 12) or trifluoromethyl (compound 21) alter electronic properties and steric bulk, impacting receptor affinity .
  • Piperazine/Piperidine Modifications : The target compound’s 2,4-dimethylpiperazine side chain may enhance selectivity compared to simpler acetylated (compound 16) or hydroxyphenyl derivatives (compound 12) .
  • Heterocyclic Variations: Replacement of phenyl with thiophene (compound 21) or pyridine (compound 19) introduces different hydrogen-bonding and π-π stacking potentials .

Substituent Effects on Physicochemical Properties

  • Fluorine vs. Halogens : Fluorine’s electronegativity and small size improve membrane permeability compared to bulkier halogens like bromine (compound 12) .
  • Polar Groups : Hydroxyphenyl (compound 12) or pyridinyl (compound 19) substituents increase polarity, which may reduce CNS penetration compared to the difluorophenyl group .

Discussion on Structural Similarity Metrics

Similarity coefficients like Tanimoto indices () quantify structural overlap between compounds. For example:

  • The target compound shares a piperidine-methanone core with compound 16 (Tanimoto >0.7 predicted), but diverges in the piperazine-methyl substitution.
  • Substituent-based similarity metrics might highlight closer relationships to fluorinated analogs (compound 19) over brominated derivatives (compound 12) .

Q & A

Basic Research Questions

Q. What are effective synthetic strategies for preparing (3,4-Difluorophenyl)(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Core Scaffold Assembly : Couple the 3,4-difluorophenyl group to a piperidinone via a Friedel-Crafts acylation or nucleophilic substitution under inert atmosphere (e.g., N₂). Catalysts like AlCl₃ or BF₃·Et₂O may be used .

Piperazine Functionalization : Introduce the 2,4-dimethylpiperazine moiety via reductive amination or alkylation. Optimize reaction pH (6–8) and temperature (60–80°C) to minimize byproducts .

Purification : Use column chromatography (silica gel, eluent: EtOAc/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., difluorophenyl aromatic protons at δ 7.1–7.5 ppm; piperazine methyl groups at δ 1.2–1.4 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]⁺) with <2 ppm deviation from theoretical mass .
  • Elemental Analysis : Validate C, H, N content within ±0.3% of calculated values .

Q. How can solubility and stability profiles be assessed under experimental conditions?

  • Methodological Answer :

  • Solubility : Test in DMSO, PBS (pH 7.4), and ethanol via UV-Vis spectroscopy at 25°C. Adjust solvent polarity for assays requiring aqueous compatibility .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light if photodegradation is observed .

Advanced Research Questions

Q. How does the 2,4-dimethylpiperazine substitution influence receptor binding affinity compared to analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Compare with analogs lacking methyl groups (e.g., 4-methylpiperazine derivatives in ). Use radioligand binding assays (e.g., Ki values for serotonin/dopamine receptors).
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to analyze steric/electronic effects of methyl groups on binding pocket interactions .

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer :

  • Assay Variability : Replicate studies under standardized conditions (e.g., cell lines, incubation time). For example, reports IC₅₀ variations due to ATP concentration differences in kinase assays.
  • Purity Verification : Re-test compounds with HPLC-UV/MS to rule out degradation products .

Q. What computational approaches predict metabolic pathways and pharmacokinetic properties?

  • Methodological Answer :

  • In Silico Tools : Use SwissADME to predict CYP450 metabolism (e.g., demethylation at piperazine).
  • MD Simulations : Simulate blood-brain barrier permeability (e.g., GROMACS) based on logP (≈2.5) and polar surface area (<80 Ų) .

Q. How to design analogs to enhance blood-brain barrier penetration?

  • Methodological Answer :

  • Structural Modifications : Introduce halogen atoms (e.g., Cl) on the difluorophenyl ring to increase lipophilicity.
  • Prodrug Strategies : Mask polar groups (e.g., esterify ketone) for improved passive diffusion, followed by enzymatic cleavage .

Q. What in vitro assays are optimal for elucidating mechanisms of action?

  • Methodological Answer :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., NADPH depletion for CYP inhibition).
  • Receptor Profiling : Screen against GPCR panels (β-arrestin recruitment assays) to identify off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.